molecular formula C9H9BrFNO2 B566869 2-Bromo-6-fluoro-N-methoxy-N-methylbenzamide CAS No. 1341037-81-7

2-Bromo-6-fluoro-N-methoxy-N-methylbenzamide

Cat. No.: B566869
CAS No.: 1341037-81-7
M. Wt: 262.078
InChI Key: MHVWXGSXMURULT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Bromo-6-fluoro-N-methoxy-N-methylbenzamide” is a chemical compound with the CAS Number: 1341037-81-7 . It has a molecular weight of 262.08 .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C9H9BrFNO2/c1-12(14-2)9(13)8-6(10)4-3-5-7(8)11/h3-5H,1-2H3 .

Scientific Research Applications

Synthesis of Complex Molecules

Compounds similar to "2-Bromo-6-fluoro-N-methoxy-N-methylbenzamide" have been utilized as key intermediates in the synthesis of complex molecules. For instance, Hirokawa, Horikawa, and Kato (2000) described an efficient synthesis process for a carboxylic acid moiety of a potent antagonist targeting dopamine D2 and D3, as well as serotonin-3 (5-HT3) receptors, indicating the utility of bromo-fluoro-methoxy-methylbenzamide derivatives in medicinal chemistry (Y. Hirokawa, T. Horikawa, & S. Kato, 2000).

Chemical Reactions and Methodology Development

In the realm of organic synthesis, the reactivity of N-methyl-N-(polyfluorobenzyl)acetamides and benzamides, which are structurally related to the query compound, has been explored to study the regioselectivity of palladium-catalyzed direct arylations. Benhalouche et al. (2019) demonstrated how fluoro substituents influence regioselectivity, underscoring the importance of such compounds in developing new synthetic methodologies (M. Elhadi Benhalouche et al., 2019).

Evaluation of Biological Activities

Research on derivatives closely related to "this compound" also encompasses the evaluation of their biological activities. Groendyke, AbuSalim, and Cook (2016) discussed an iron-catalyzed, fluoroamide-directed C-H fluorination technique, illustrating the potential application of such compounds in creating molecules with specific biological activities (Brian J. Groendyke, Deyaa I. AbuSalim, & S. Cook, 2016).

Radioligand Development for Medical Imaging

Furthermore, compounds with structural similarities to "this compound" have been synthesized for use in medical imaging, particularly in positron emission tomography (PET). Fujinaga et al. (2012) synthesized novel radioligands targeting metabotropic glutamate receptor type 1 (mGluR1) in rodent brains, demonstrating the role of such compounds in developing diagnostic tools (Masayuki Fujinaga et al., 2012).

Safety and Hazards

The safety data sheet (MSDS) for “2-Bromo-6-fluoro-N-methoxy-N-methylbenzamide” can be found online . It’s important to refer to this document for detailed safety and hazard information.

Properties

IUPAC Name

2-bromo-6-fluoro-N-methoxy-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFNO2/c1-12(14-2)9(13)8-6(10)4-3-5-7(8)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHVWXGSXMURULT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=C(C=CC=C1Br)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20742718
Record name 2-Bromo-6-fluoro-N-methoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20742718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1341037-81-7
Record name Benzamide, 2-bromo-6-fluoro-N-methoxy-N-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1341037-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-6-fluoro-N-methoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20742718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.